1-(Ethoxymethyl)cyclopropane-1-carboxylic acid CAS 1387565-85-6
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid CAS 1387565-85-6
An In-Depth Technical Guide to 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid (CAS 1387565-85-6)
Foreword: Navigating the Frontier of Novel Scaffolds
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a specialized chemical building block, and as is common with such novel reagents, extensive peer-reviewed literature is not yet publicly available. This guide, therefore, adopts a first-principles approach, leveraging established, robust synthetic methodologies and predictive chemical principles to provide a comprehensive technical overview. We will construct a reliable roadmap for its synthesis, characterization, and potential applications, grounding our discussion in proven chemical concepts and data from closely related structural analogs. This document is designed for the practicing research scientist and drug development professional, offering not just a protocol, but a strategic insight into the utility of this unique molecular scaffold.
Strategic Importance in Medicinal Chemistry
The cyclopropane motif is a highly sought-after structural element in modern drug discovery.[1] Its rigid, three-dimensional nature offers a powerful tool for medicinal chemists to navigate and optimize complex structure-activity relationships (SAR). Incorporating a cyclopropane ring can confer several advantageous properties upon a drug candidate, including:
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Enhanced Potency: The constrained conformation can lock a molecule into a bioactive orientation, improving its binding affinity to a biological target.
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Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.[1]
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Reduced Lipophilicity and Increased Solubility: As a "lipophilic yet polar" bioisostere for groups like gem-dimethyl or phenyl rings, it can help modulate physicochemical properties to improve solubility and cell permeability.[1]
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Novelty and Patentability: The unique geometry provides access to novel chemical space, crucial for developing new intellectual property.
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a bifunctional building block. It provides the valuable cyclopropane core, a carboxylic acid handle for amide coupling or other conjugations, and an ethoxymethyl group that can influence solubility and engage in specific hydrogen bonding interactions. Its utility is exemplified by related cyclopropane derivatives investigated as inhibitors of leukotriene C4 synthase, which are of interest in treating respiratory and inflammatory diseases.[2]
Proposed Synthesis Pathway: A Rational, Step-by-Step Approach
While a specific, published synthesis for CAS 1387565-85-6 is not available, a robust and logical pathway can be designed based on the well-established malonic ester synthesis for cyclopropane rings.[3] This method is reliable, scalable, and utilizes readily available starting materials.
Overall Synthetic Scheme
The proposed synthesis is a three-step process starting from diethyl malonate, involving a sequential alkylation-cyclization followed by a selective hydrolysis.
Caption: Proposed synthetic workflow for 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid.
Experimental Protocol: A Self-Validating System
This protocol is designed with clear checkpoints and rationale for each step, ensuring a high degree of predictability and success.
Step 1: Synthesis of Diethyl 2-(ethoxymethyl)malonate
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Objective: To introduce the ethoxymethyl side chain onto the malonic ester core.
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Causality & Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate, forming the reactive enolate. Tetrahydrofuran (THF) is an ideal aprotic solvent for this reaction. The reaction is started at 0°C to control the initial exothermic deprotonation before the alkylating agent, ethoxymethyl chloride (EOM-Cl), is added.
-
Methodology:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes (2x) to remove the mineral oil, then suspend it in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Add diethyl malonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir for 30 minutes at 0°C. Hydrogen gas evolution should be observed.
-
Add ethoxymethyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C.
-
After addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Checkpoint: Monitor reaction completion by TLC or GC-MS, observing the consumption of diethyl malonate.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the pure intermediate.
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Step 2: Synthesis of Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate
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Objective: To form the cyclopropane ring via a second alkylation, which is an intramolecular cyclization.
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Causality & Rationale: This is a classic double alkylation to form the cyclopropane ring.[3] We use a weaker base like potassium carbonate (K₂CO₃) as the starting material is more acidic than diethyl malonate. The key to success in this step is the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC shuttles the enolate from the solid/organic phase into the solution phase to react with 1,2-dibromoethane, dramatically accelerating the reaction rate. Dimethylformamide (DMF) is a suitable polar aprotic solvent.
-
Methodology:
-
Combine diethyl 2-(ethoxymethyl)malonate (1.0 eq.), 1,2-dibromoethane (1.2 eq.), powdered anhydrous K₂CO₃ (2.5 eq.), and TBAB (0.1 eq.) in DMF.
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Heat the mixture to 80-90°C and stir vigorously for 18-24 hours.
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Checkpoint: Monitor the reaction by GC-MS. The desired product will have a mass corresponding to the addition of a C₂H₂ unit (cyclopropanation).
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Cool the reaction to room temperature and pour it into water.
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Extract with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.
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Dry over anhydrous MgSO₄, filter, and concentrate. The crude product should be purified by vacuum distillation to yield the cyclopropane diester.
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Step 3: Selective Hydrolysis to 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
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Objective: To convert the diester into the target mono-carboxylic acid.
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Causality & Rationale: Saponification with potassium hydroxide (KOH) will hydrolyze both ester groups to the corresponding carboxylate salt. Subsequent careful acidification will protonate the dicarboxylic acid, which is unstable. Upon gentle heating, the gem-dicarboxylic acid will readily undergo decarboxylation to yield the final, more stable mono-acid product. Using a single equivalent of base can favor mono-hydrolysis, but the decarboxylation route from the diacid is often cleaner and more reliable.[4]
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Methodology:
-
Dissolve the purified diester from Step 2 (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 ratio).
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Add potassium hydroxide (2.5 eq.) and heat the mixture to reflux for 4-6 hours.
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Checkpoint: Monitor the hydrolysis by TLC, observing the disappearance of the starting diester spot.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated HCl.
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Extract the acidified solution with ethyl acetate (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid.
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Further purification can be achieved by recrystallization or column chromatography if necessary.
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Physicochemical and Spectroscopic Profile (Predicted)
The following properties are estimated based on the compound's structure and data from close analogs such as 1-methoxycyclopropane-1-carboxylic acid and 1-ethylcyclopropane-1-carboxylic acid.[5][6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Reference Analog |
| CAS Number | 1387565-85-6 | Topic of Guide |
| Molecular Formula | C₇H₁₂O₃ | Calculated from structure |
| Molecular Weight | 144.17 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow oil or low-melting solid | Common for similar small carboxylic acids[7] |
| pKa | ~4.5 - 5.0 | Typical for carboxylic acids[7] |
| Boiling Point | >200 °C (decomposes) | High due to hydrogen bonding; distillation likely under high vacuum |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water | Expected for a polar organic molecule with a carboxylic acid group |
Table 2: Predicted Spectroscopic Data for Structural Verification
| Spectroscopy | Predicted Chemical Shift (δ) / Signal | Rationale |
| ¹H NMR | ~10-12 ppm (broad singlet, 1H) | Carboxylic acid proton, exchangeable[8] |
| ~3.5-3.7 ppm (quartet, 2H) | -O-CH₂ -CH₃ of the ethoxy group | |
| ~3.4-3.6 ppm (singlet, 2H) | -CH₂ -O- of the ethoxymethyl group | |
| ~1.1-1.3 ppm (triplet, 3H) | -O-CH₂-CH₃ of the ethoxy group | |
| ~0.8-1.5 ppm (multiplets, 4H) | Diastereotopic cyclopropane ring protons (-CH₂-CH₂-)[9] | |
| ¹³C NMR | ~175-180 ppm | Carboxylic acid carbonyl carbon |
| ~70-75 ppm | -C H₂-O- of the ethoxymethyl group | |
| ~60-65 ppm | -O-C H₂-CH₃ of the ethoxy group | |
| ~25-30 ppm | Quaternary cyclopropane carbon C(COOH)(CH₂OEt) | |
| ~15-20 ppm | -O-CH₂-C H₃ of the ethoxy group | |
| ~10-15 ppm | Cyclopropane ring carbons (-C H₂-C H₂-) | |
| IR (Infrared) | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the carboxylic acid dimer |
| ~2980, 2870 cm⁻¹ | C-H stretches (aliphatic) | |
| ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid | |
| ~1100 cm⁻¹ | C-O stretch of the ether linkage |
Safety and Handling
While no specific MSDS is available for this compound, data from structural analogs like cyclopropanecarboxylic acid and its derivatives suggest the following precautions.[10][11]
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Hazard Class: Assumed to be corrosive and an irritant. Analogs can cause severe skin burns and eye damage.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. This is a carboxylic acid and should be handled with the same care as other corrosive reagents.
-
Storage: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.
Conclusion and Future Outlook
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid represents a valuable, albeit under-documented, building block for medicinal chemistry and materials science. The synthetic pathway detailed in this guide provides a logical and robust method for its preparation on a laboratory scale. Its true potential will be realized as researchers incorporate it into larger molecules to leverage the unique steric and electronic properties of the 1,1-disubstituted cyclopropane ring. Future work should focus on the experimental validation of this synthesis, a full characterization of the compound's properties, and its application in the synthesis of novel bioactive compounds.
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